molecular formula C17H25N3OS B5814289 1-(3-Acetylphenyl)-3-(1-propylpiperidin-4-yl)thiourea

1-(3-Acetylphenyl)-3-(1-propylpiperidin-4-yl)thiourea

Cat. No.: B5814289
M. Wt: 319.5 g/mol
InChI Key: ZOQBECIZWMQFSP-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-(1-propylpiperidin-4-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(1-propylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS/c1-3-9-20-10-7-15(8-11-20)18-17(22)19-16-6-4-5-14(12-16)13(2)21/h4-6,12,15H,3,7-11H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQBECIZWMQFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=S)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Acetylphenyl)-3-(1-propylpiperidin-4-yl)thiourea typically involves the reaction of 3-acetylphenyl isothiocyanate with 1-propylpiperidine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems for purification and isolation of the product can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Acetylphenyl)-3-(1-propylpiperidin-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(3-Acetylphenyl)-3-(1-propylpiperidin-4-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-(1-propylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The acetyl and piperidine moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Acetylphenyl)-3-(1-methylpiperidin-4-yl)thiourea
  • 1-(3-Acetylphenyl)-3-(1-ethylpiperidin-4-yl)thiourea
  • 1-(3-Acetylphenyl)-3-(1-butylpiperidin-4-yl)thiourea

Uniqueness

1-(3-Acetylphenyl)-3-(1-propylpiperidin-4-yl)thiourea is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The propyl group in the piperidine ring provides a distinct steric and electronic environment, affecting the compound’s interaction with molecular targets and its overall pharmacokinetic properties.

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